(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
Description
The compound "(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone" features a benzothiazine-1,1-dioxide core substituted at position 4 with a 3-(trifluoromethyl)phenyl group. The methanone moiety at position 2 is linked to a 4-methylpiperidine ring. This structure combines a sulfonated benzothiazine scaffold with a lipophilic trifluoromethylphenyl group and a piperidine-based side chain, which may enhance metabolic stability and target binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
[1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S/c1-15-9-11-26(12-10-15)21(28)20-14-27(17-6-4-5-16(13-17)22(23,24)25)18-7-2-3-8-19(18)31(20,29)30/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLRAUTVLWQXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[b][1,4]thiazin-2-yl core, the introduction of the trifluoromethyl group, and the attachment of the methylpiperidin-1-yl moiety. Common synthetic routes may involve:
Formation of the benzo[b][1,4]thiazin-2-yl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the methylpiperidin-1-yl moiety: This can be accomplished through nucleophilic substitution reactions or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to (1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to penetrate bacterial membranes. This compound's structural features suggest potential efficacy against a range of bacterial strains .
Anticancer Properties
Studies have shown that thiazine derivatives can act as effective anticancer agents. The compound's ability to inhibit specific enzymes involved in tumor growth has been documented. For instance, it may interfere with the activity of topoisomerases, which are crucial for DNA replication and repair in cancer cells. This mechanism positions the compound as a candidate for further development in cancer therapeutics .
Neuropharmacology
The incorporation of the 4-methylpiperidinyl moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in treating conditions like anxiety and depression. The interaction with serotonin and dopamine receptors could be a focus for future studies involving this compound .
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. Its reactive functional groups can facilitate the formation of cross-linked polymer networks, which are valuable in producing materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in creating coatings and adhesives that require high durability under varying environmental conditions .
Case Study 1: Antimicrobial Efficacy
In a study conducted on various thiazine derivatives, including those structurally similar to our compound, significant inhibition of Staphylococcus aureus was observed. The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial activity through improved membrane permeability .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects of thiazine derivatives demonstrated that compounds with a similar scaffold could induce apoptosis in human cancer cell lines. The study emphasized the role of structural modifications in enhancing cytotoxicity against breast cancer cells .
Mechanism of Action
The mechanism of action of (1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The benzothiazine-1,1-dioxide core is shared among several analogs, but substituents and side chains vary significantly:
Table 1: Key Structural Differences
Key Observations :
Pharmacological Implications (Inferred from Structural Features)
Biological Activity
The compound (1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a member of the benzo[b][1,4]thiazine family and has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.49 g/mol. The structure features a dioxido group and a trifluoromethyl phenyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F3N2O3S |
| Molecular Weight | 404.49 g/mol |
| CAS Number | 1251616-82-6 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiazine derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of this compound has been investigated in several studies. In vitro assays demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways. Specifically, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range .
The proposed mechanism involves the compound's ability to interfere with cellular signaling pathways associated with cell survival and proliferation. It is suggested that the trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and subsequent interaction with intracellular targets .
Study 1: Antimicrobial Efficacy
In a comparative study published in 2024, derivatives of benzo[b][1,4]thiazines were tested for their antimicrobial efficacy against clinical isolates. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against resistant strains of bacteria .
Study 2: Anticancer Activity
A recent study focused on the anticancer properties of the compound in combination with conventional chemotherapeutics. The combination therapy showed enhanced cytotoxicity in ovarian cancer cell lines compared to monotherapy, suggesting a synergistic effect .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzoylpiperidine intermediates. Key steps include coupling reactions (e.g., nucleophilic substitution or Friedel-Crafts acylation) and purification via recrystallization or chromatography. For example, yields can vary significantly (8% to 78%) depending on solvent choice, catalyst, and reaction time. Optimizing conditions such as using inert atmospheres (e.g., N₂), controlling reflux duration (2.5–3.5 hours), and selecting polar aprotic solvents (e.g., DCM) can enhance efficiency .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks to verify substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in 13C-NMR) .
- HPLC : Assess purity (>95% peak area at 254 nm) and retention time consistency (e.g., 11.351–11.959 minutes) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 71.67–72.95%, H: 5.35–6.44%, N: 11.20–12.60%) with tolerances for hygroscopicity or solvent residues .
Q. What solvent systems are suitable for recrystallization to achieve high purity?
- Methodological Answer : Recrystallization in acetone/water (1:1) or ethyl acetate/petroleum ether mixtures effectively removes impurities. For example, compound 3F in was recrystallized using an acetone-based system to achieve >95% purity .
Advanced Research Questions
Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?
- Methodological Answer : Discrepancies (e.g., C: +0.37%, N: -0.20% in ) may arise from residual solvents or incomplete combustion. Validate by:
- Repeating combustion analysis under anhydrous conditions.
- Cross-validating with high-resolution mass spectrometry (HRMS) or X-ray crystallography .
Q. What strategies are used to study structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Substituent Variation : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess bioactivity changes .
- Biological Assays : Test analogs against target receptors (e.g., tyrosine kinases) using IC₅₀ measurements .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. How do computational methods like DFT enhance understanding of electronic properties?
- Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, charge distribution, and thermodynamic stability. For example, used DFT to analyze alkyl acetates, revealing stabilization effects from the sulfone group .
Q. How should conflicting reactivity data from different studies be systematically analyzed?
- Methodological Answer :
- Controlled Replication : Reproduce reactions under identical conditions (e.g., solvent, catalyst loading).
- Kinetic Studies : Compare reaction rates under varying temperatures or pH.
- Meta-Analysis : Aggregate data from multiple sources (e.g., vs. 13) to identify outliers or trends .
Q. What considerations are critical for designing pharmacological assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for benzothiazine derivatives (e.g., GABAₐ or kinase targets) .
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine EC₅₀/IC₅₀ values.
- Toxicity Screening : Assess cytotoxicity in HEK-293 or HepG2 cell lines before in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
